molecular formula C18H14N4O3S2 B6513090 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 893990-03-9

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B6513090
CAS No.: 893990-03-9
M. Wt: 398.5 g/mol
InChI Key: ZNOVQINVEXRLQS-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Mechanism of Action

Target of Action

It’s known that imidazothiazole derivatives have a wide range of biological properties and can interact with various targets . For instance, some imidazothiazole derivatives have shown antitumor activities .

Mode of Action

For example, some imidazothiazole derivatives can inhibit the growth of cancer cells . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may inhibit the growth of cancer cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This method is favored due to its straightforward approach and high yield . The reaction conditions often include the use of copper catalysts and microwave irradiation to enhance the reaction rate and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as microwave-assisted synthesis, is also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVQINVEXRLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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